4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

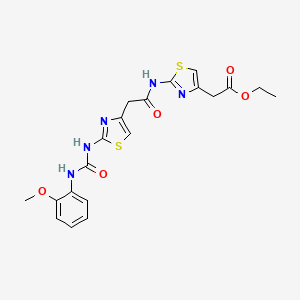

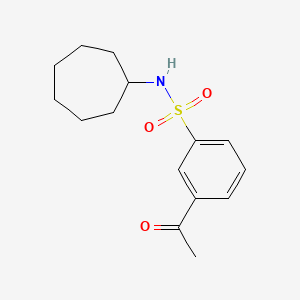

The compound “4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. Attached to this ring is a carbonyl group (C=O), which is further connected to a phenyl group (a ring of six carbon atoms, also known as a benzene ring). This phenyl group is substituted with an acetate group (CH3COO-). Another phenyl group, substituted with a methyl group (CH3), is attached to the thiazepane ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazepane ring, being a seven-membered ring, may introduce some strain into the molecule. The presence of the carbonyl group could result in the molecule having regions of positive and negative charge, making it polar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carbonyl group and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique

Electrolyte Additives for Lithium-Ion Batteries

Phenyl acetate derivatives, including fluorine-substituted variants like 4-fluorophenyl acetate, have been studied for their potential to improve the performance of lithium-ion batteries. These compounds are used as electrolyte additives to form a more protective solid electrolyte interphase (SEI), enhancing cyclic stability and capacity retention in batteries. The inclusion of fluorine makes these compounds more reducible and contributes positively to the SEI formation, thereby improving battery performance (Li et al., 2014).

Biosynthesis in Plants

Research on the biosynthesis of pinosylvin in the sapwood of Pinus resinosa has shown that compounds like phenyl acetate play a role in the natural production of hydroxy stilbenes in plants. This process involves the linking of a phenylpropanoid precursor with acetate units, highlighting the importance of acetate derivatives in plant biochemistry and potential applications in understanding plant defense mechanisms (Rudloff & Jorgensen, 1963).

Anticancer Activity

A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives like phenylpyrazolyl and dimethylpyrazolyl, demonstrated potential anticancer activities. These compounds were tested against various human cancer cell lines, with some showing significant potency. This research suggests potential therapeutic applications for related phenyl acetate derivatives in cancer treatment (El-Naem et al., 2003).

Aroma Compound Formation in Wine

Investigations into the release of aroma compounds from reactions between cysteine and carbonyl compounds in wine revealed that phenyl acetate derivatives could play a role in forming odorous products. This study explored the formation of thiazole and other sulfur-containing compounds, contributing to the understanding of flavor development in wine and potential applications in the food industry (Marchand et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-15-5-3-4-6-19(15)20-11-12-22(13-14-26-20)21(24)17-7-9-18(10-8-17)25-16(2)23/h3-10,20H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOUPVUNVHBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)

![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)

![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)